4-chloro-N-ethyl-3-nitro-N-phenylbenzamide

Antiparasitic Trypanosoma brucei Human African Trypanosomiasis

4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide (CAS 328258-51-1) is a synthetic small molecule belonging to the phenylchloronitrobenzamide (PCNB) class. It has a molecular formula of C15H13ClN2O3 and a molecular weight of 304.735 g/mol.

Molecular Formula C15H13ClN2O3
Molecular Weight 304.73 g/mol
Cat. No. B5565074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethyl-3-nitro-N-phenylbenzamide
Molecular FormulaC15H13ClN2O3
Molecular Weight304.73 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C15H13ClN2O3/c1-2-17(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(10-11)18(20)21/h3-10H,2H2,1H3
InChIKeyUPCMMHIESFHFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.8 [ug/mL]

4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide | Chemical Identity and Baseline Characterization for Procurement


4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide (CAS 328258-51-1) is a synthetic small molecule belonging to the phenylchloronitrobenzamide (PCNB) class [1]. It has a molecular formula of C15H13ClN2O3 and a molecular weight of 304.735 g/mol . While it is commercially available from chemical suppliers, its primary documented research application is as a biochemical probe or a potential lead compound in neglected tropical disease and metabolic disorder research, based on activity data for its structural class [REFS-1, REFS-3].

Why Standard N-Phenylbenzamide Analogs Cannot Substitute for 4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide


Substitution within the PCNB chemotype is not straightforward, as both the electrophilic chloronitrobenzamide core and specific N-substituents are critical for biological activity [1]. The target compound's unique combination of an N-ethyl-N-phenyl moiety with a 4-chloro-3-nitro substitution pattern creates a distinct electronic and steric profile that directly influences target binding and metabolic stability. The limited SAR data available for this class suggests that even minor changes to the N-alkyl or N-aryl groups can lead to a significant loss of potency against specific targets, making simple replacement with a generic analog like 4-chloro-N-ethylbenzamide or an N-unsubstituted 4-chloro-3-nitrobenzamide a high-risk procurement decision without confirmatory data.

Quantitative Differentiation Evidence for 4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide


Antitrypanosomal Activity: A Class-Level Inference Based on PCNB Pharmacophore

The target compound is a member of the phenylchloronitrobenzamide (PCNB) class, for which a close analog (compound 7d) demonstrated potent antitrypanosomal activity [1]. This class-level activity is directly attributed to the electrophilic chloronitrobenzamide core, which is essential for activity. However, no direct EC50 data for 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide against T. brucei were found, preventing a direct head-to-head comparison with other PCNBs.

Antiparasitic Trypanosoma brucei Human African Trypanosomiasis

PNMT Affinity: A Single-Point In Vitro Activity Record

The BindingDB reports a Ki value of 1.11x10^6 nM for 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide against Phenylethanolamine N-Methyltransferase (PNMT) [1]. This is the only specific, quantitative bioactivity data point found for this exact compound. However, the potency is extremely weak (millimolar range) and no data for a comparator analog under the same assay conditions is available, making this evidence of low value for procurement differentiation.

Epigenetics Neurotransmitter Enzyme Inhibition

Calculated Physicochemical Properties vs. a De-nitro Analog

The target compound's calculated octanol-water partition coefficient (LogP) is 4.42, and its aqueous solubility (LogSW) is -5.59, as reported for a close analog (Hit2Lead entry for 4-chloro-N-(4-ethylphenyl)-3-nitrobenzamide) . For comparison, the simpler analog 4-chloro-N-ethylbenzamide (which lacks the nitro and phenyl groups) has a much lower molecular weight (183.63 g/mol) and an estimated LogP of ~2.5 [1]. The presence of the nitro group and the N-phenyl ring significantly increases lipophilicity, which could enhance membrane permeability but also reduce aqueous solubility, a key trade-off in drug discovery.

Physicochemical Profile LogP Drug-likeness

Best Application Scenarios for Procuring 4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide


Exploratory SAR Studies in Antiparasitic Drug Discovery

Given the class-level evidence for antitrypanosomal activity in the PCNB series [1], this compound is most appropriately procured as a scaffold diversification element. Researchers aiming to explore the SAR around the N-ethyl-N-phenyl motif while maintaining the critical chloronitrobenzamide core could use this compound to generate analogs and assess potency shifts against T. brucei subspecies.

Negative Control or Low-Activity Benchmark for PNMT Assays

The BindingDB record indicates a very weak affinity for PNMT (Ki in the millimolar range) [1]. This makes the compound a potential negative control for high-throughput screening assays targeting PNMT, where a structurally related but inactive compound is required to validate assay selectivity.

Physicochemical Probe for Membrane Permeability Studies

With a high calculated LogP of ~4.42 [1], this compound can serve as a lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies, especially when compared to less lipophilic benzamide analogs, to establish a permeability-lipophilicity correlation for a new chemical series.

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